molecular formula C16H27NO4 B3116560 2-Tert-butyl 7-methyl 2-azaspiro[4.5]decane-2,7-dicarboxylate CAS No. 2173991-86-9

2-Tert-butyl 7-methyl 2-azaspiro[4.5]decane-2,7-dicarboxylate

Cat. No.: B3116560
CAS No.: 2173991-86-9
M. Wt: 297.39 g/mol
InChI Key: URTNIPUBABBBRY-UHFFFAOYSA-N
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Description

2-Tert-butyl 7-methyl 2-azaspiro[4.5]decane-2,7-dicarboxylate is a chemical compound with the molecular formula C16H27NO4 and a molecular weight of 297.39 g/mol . This compound belongs to the class of azaspiro compounds, which are characterized by a spiro-connected bicyclic structure containing nitrogen.

Preparation Methods

The synthesis of 2-Tert-butyl 7-methyl 2-azaspiro[4.5]decane-2,7-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of tert-butylamine with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

2-Tert-butyl 7-methyl 2-azaspiro[4.5]decane-2,7-dicarboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Tert-butyl 7-methyl 2-azaspiro[4.5]decane-2,7-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Tert-butyl 7-methyl 2-azaspiro[4.5]decane-2,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 2-Tert-butyl 7-methyl 2-azaspiro[4.5]decane-2,7-dicarboxylate include:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .

Properties

IUPAC Name

2-O-tert-butyl 7-O-methyl 2-azaspiro[4.5]decane-2,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-15(2,3)21-14(19)17-9-8-16(11-17)7-5-6-12(10-16)13(18)20-4/h12H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTNIPUBABBBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCC(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701132944
Record name 2-Azaspiro[4.5]decane-2,7-dicarboxylic acid, 2-(1,1-dimethylethyl) 7-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173991-86-9
Record name 2-Azaspiro[4.5]decane-2,7-dicarboxylic acid, 2-(1,1-dimethylethyl) 7-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173991-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[4.5]decane-2,7-dicarboxylic acid, 2-(1,1-dimethylethyl) 7-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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